5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Description
5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester (CAS: 1086398-04-0) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 5 and two carboxylic acid derivatives. The tert-butyl (1,1-dimethylethyl) ester group at position 5 serves as a protective moiety, enhancing stability and modulating solubility . Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol and a density of 1.2±0.1 g/cm³ . Key physicochemical properties include a boiling point of 392.1±35.0 °C and a flash point of 190.9±25.9 °C, indicative of moderate thermal stability .
The compound’s spiro[3.4]octane core introduces conformational rigidity, which is advantageous in medicinal chemistry for targeting specific biological pathways.
Properties
Molecular Formula |
C13H20NO4- |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(14)7-9(8-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
JPRDSXJTSHIDCU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Annulation
This method employs a cyclopentane precursor to form the seven-membered ring. For example:
Four-Membered Ring Annulation
An alternative route involves annulating a smaller ring. For example:
- Reagents : Ketones and chloramine derivatives.
- Conditions : Acidic or basic catalysts (e.g., HCl, NaOH), polar aprotic solvents (DMF, THF).
- Yield : Reported yields vary, but optimized conditions achieve >70%.
Table 1: Comparative Annulation Methods
Protection of Carboxylic Acid with tert-Butyl Group
The tert-butyl ester is introduced via Boc protection, ensuring stability during subsequent steps.
Direct Esterification
Post-Cyclization Protection
Some methods protect the carboxylic acid after spirocyclic core formation. For example:
- Reagents : Boc anhydride, NaH (sodium hydride) in DMF.
- Conditions : 0°C to room temperature, 1–2 hours.
Table 2: Boc Protection Efficiency
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pre-Cyclization | Boc anhydride, Et3N, DCM, RT | 85% | |
| Post-Cyclization | Boc anhydride, NaH, DMF, 0°C→RT | 70% |
Functionalization and Oxidation
The oxo group at position 5 is introduced via oxidation.
Swern Oxidation
Catalytic Oxidation
Table 3: Oxidation Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Swern Oxidation | DMSO, oxalyl chloride, Et3N, -78°C | 75% | |
| MnO₂ Oxidation | MnO₂, CH₂Cl₂, RT | 60–70% |
Purification and Characterization
Critical to ensuring product purity:
Column Chromatography
Analytical Techniques
- NMR : ¹H/¹³C NMR to confirm spirocyclic topology and Boc group integrity.
- HRMS : Confirm molecular weight (±2 ppm accuracy).
Table 4: Purification Outcomes
| Method | Solvent System | Yield | Reference |
|---|---|---|---|
| Silica Gel Chromatography | 0–40% EtOAc/hexanes | 63% | |
| Recrystallization | MeOH/EtOAc | 85% |
Challenges and Optimizations
Regioselectivity
Spirocyclic annulation often faces competing ring sizes. For example:
Boc Group Stability
The tert-butyl ester is sensitive to strong acids.
Yield Limitations
Annulation steps often suffer from moderate yields (50–70%).
Table 5: Summary of Key Methods
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups.
Substitution: The ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Scientific Research Applications
5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a scaffold for drug design.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The presence of the ester group can influence its pharmacokinetic properties, such as absorption and metabolism .
Comparison with Similar Compounds
5-Boc-2,5-Diazaspiro[3.4]octane
5-Azaspiro[2.4]heptane-5,6-dicarboxylic Acid, 6-Substituted Ester
- Key Features : Features a smaller spiro[2.4]heptane ring system with substituents like bromo-difluorofluorenyl groups .
- Comparison: The reduced ring size (heptane vs. The bulky substituents in this analogue (e.g., fluorenyl groups) introduce steric hindrance, which could limit synthetic utility compared to the tert-butyl ester in the target compound .
Acrylic Acid 4-(1,1-Dimethylethyl)phenyl Ester
- Key Features: A non-spiro compound with a tert-butylphenyl ester group .
- Comparison : While sharing the tert-butyl ester motif, the absence of a spirocyclic system eliminates conformational constraints, making it less suitable for applications requiring rigid scaffolds (e.g., enzyme inhibition) .
Physicochemical and Functional Comparison
Key Observations:
Ring Size and Rigidity : The target’s spiro[3.4]octane system balances rigidity and flexibility, whereas spiro[2.4]heptane derivatives may exhibit excessive strain .
Substituent Effects : The tert-butyl ester in the target compound provides steric protection without excessive bulk, unlike bromo-difluorofluorenyl groups in the heptane analogue .
Synthetic Utility : The diazaspiro compound’s dual nitrogen atoms offer versatile functionalization sites, whereas the target’s dicarboxylic acid groups enable pH-dependent solubility .
Research Implications
The tert-butyl ester in 5-Azaspiro[3.4]octane-2,5-dicarboxylic acid derivatives enhances metabolic stability, making it valuable in prodrug design. Its structural distinction from diazaspiro or smaller spiro systems underscores the importance of ring size and substituent selection in drug development . Further studies should explore its reactivity in cross-coupling reactions and biological activity profiling.
Biological Activity
5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester (CAS Number: 1363381-67-2), is a compound of increasing interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 392.1 ± 35.0 °C at 760 mmHg
- LogP : 1.43
Biological Activity
The biological activity of the compound primarily revolves around its antibacterial properties, particularly in relation to its structural analogs in the spirocyclic family.
Antibacterial Activity
Research indicates that compounds related to the azaspiro[3.4]octane structure exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, DV-7751, a derivative of this compound, has shown marked antibacterial activity due to its unique structural features that facilitate interaction with bacterial enzymes .
The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription . This inhibition leads to cell death and is particularly effective against resistant strains.
Synthesis Methods
Several synthesis routes have been developed for 5-Azaspiro[3.4]octane derivatives:
- Optical Resolution : The synthesis can involve optical resolution techniques to obtain enantiomerically pure compounds, which are crucial for enhancing biological activity.
- Microbial Reduction : Utilizing specific microbial strains can yield high enantiomeric excess in the production of desired azaspiro compounds .
Study on DV-7751
In a study exploring the synthesis of DV-7751, researchers highlighted the importance of the azaspiro[3.4]octane moiety in conferring antibacterial properties. The compound was synthesized with an enantiomeric excess greater than 96%, demonstrating the effectiveness of stereochemical purity in enhancing biological activity .
Antimicrobial Testing
Another study evaluated various azaspiro compounds for their antimicrobial activity against a range of pathogens. The results indicated that modifications to the spiro structure could significantly enhance efficacy against resistant strains .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
